

# The Discovery and History of Cholecystokinin-33: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Cck-33

Cat. No.: B1591339

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, isolation, and characterization of cholecystokinin-33 (**CCK-33**). It details the pivotal experiments, outlines the methodologies employed, and illustrates the key signaling pathways, offering a comprehensive resource for professionals in the field.

## A Historical Overview: From Gut Extract to Purified Peptide

The journey to understanding cholecystokinin began in 1928 when Andrew Conway Ivy and Eric Oldberg at Northwestern University Medical School discovered a substance in intestinal extracts that stimulated gallbladder contraction. They aptly named this substance "cholecystokinin," from the Greek words "chole" (bile), "cysto" (sac), and "kinin" (to move). For decades, cholecystokinin was known primarily for this function.

A significant breakthrough came in 1968 when Swedish biochemists Viktor Mutt and J. Erik Jorpes at the Karolinska Institute in Stockholm successfully isolated and determined the amino acid sequence of a 33-amino acid peptide from porcine upper intestinal tissue, which they identified as cholecystokinin.<sup>[1][2][3]</sup> This peptide, now known as **CCK-33**, was found to be a potent stimulator of both gallbladder contraction and pancreatic enzyme secretion. Their work also revealed that pancreozymin, a substance discovered earlier and thought to be a separate hormone responsible for pancreatic secretion, was, in fact, identical to cholecystokinin.<sup>[3]</sup>

The structural elucidation of **CCK-33** was a landmark achievement that opened the door to a deeper understanding of its diverse physiological roles, not only in the gastrointestinal system but also as a neurotransmitter in the central nervous system.

## The Monumental Task of Purification: Isolating CCK-33

The isolation of **CCK-33** from porcine intestinal tissue was a formidable challenge due to its low abundance. The meticulous process employed by Mutt and Jorpes involved several key protein purification techniques common in that era. While a complete, detailed protocol with quantitative yields at each step is not fully documented in a single source, the general workflow can be reconstructed based on their publications and standard biochemical practices of the 1960s.

### Experimental Protocol: Purification of Porcine CCK-33 (Inferred)

Objective: To isolate and purify cholecystokinin-33 from porcine upper intestinal tissue.

#### Materials:

- Upper intestines from pigs
- Boiling water bath
- Acetic acid
- Sodium chloride (NaCl)
- Ethanol
- Diethyl ether
- Carboxymethyl-cellulose (CMC) for ion-exchange chromatography
- Sephadex gels for gel filtration chromatography

- Reagents for bioassay (e.g., guinea pig gallbladder)

Methodology:

- Extraction:
  - The upper intestinal tissue from pigs was minced and boiled in water to inactivate proteolytic enzymes and extract the peptides.
  - The aqueous extract was then acidified with acetic acid to precipitate larger proteins, leaving smaller peptides like CCK in the supernatant.
- Fractional Precipitation with Sodium Chloride:
  - The acidic supernatant was subjected to fractional precipitation by the stepwise addition of sodium chloride.
  - CCK-containing fractions were precipitated at a specific NaCl concentration, allowing for a crude separation from other peptides and proteins.
- Ethanol and Ether Precipitation:
  - Further purification was achieved by precipitation with ethanol and diethyl ether to remove lipids and other organic contaminants.
- Ion-Exchange Chromatography:
  - The partially purified peptide fraction was subjected to ion-exchange chromatography, likely using a cation-exchange resin like carboxymethyl-cellulose (CMC).
  - Peptides were bound to the column and then eluted with a salt gradient (e.g., increasing concentrations of NaCl), separating them based on their net charge.
- Gel Filtration Chromatography:
  - Fractions showing CCK activity from the ion-exchange step were further purified by gel filtration chromatography using Sephadex gels.

- This step separated peptides based on their size, further isolating **CCK-33** from larger and smaller contaminants.
- Bioassay-Guided Fraction Collection:
  - Throughout the purification process, fractions were tested for their biological activity using a bioassay, most likely the contraction of an isolated guinea pig gallbladder. This allowed the researchers to track the presence of CCK and select the most active fractions for the next purification step.

## Quantitative Data

Unfortunately, a detailed table summarizing the quantitative data (total protein, specific activity, yield, and purification fold) for each step of the original purification of **CCK-33** by Mutt and Jorpes is not readily available in the published literature. The focus of their seminal 1968 paper was on the structural determination of the purified peptide.

## Deciphering the Code: Amino Acid Sequencing of CCK-33

Once a highly purified sample of **CCK-33** was obtained, the next critical step was to determine its primary structure—the sequence of its amino acids. The method of choice during this period was the Edman degradation, a technique developed by Pehr Edman.

## Experimental Protocol: Edman Degradation for Peptide Sequencing

Objective: To determine the N-terminal amino acid sequence of purified porcine **CCK-33**.

Materials:

- Purified **CCK-33** peptide
- Phenyl isothiocyanate (PITC)
- Anhydrous acid (e.g., trifluoroacetic acid - TFA)

- Organic solvents (for extraction)
- Chromatography system for identifying PTH-amino acids (e.g., paper chromatography or an early form of column chromatography)

Methodology:

- Coupling: The purified peptide was reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions. The PITC molecule covalently attaches to the free N-terminal amino group of the peptide, forming a phenylthiocarbamoyl (PTC)-peptide derivative.
- Cleavage: The PTC-peptide was then treated with an anhydrous acid, such as trifluoroacetic acid. This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as a thiazolinone derivative, leaving the rest of the peptide intact.
- Conversion and Identification: The thiazolinone derivative was extracted into an organic solvent and then converted to a more stable phenylthiohydantoin (PTH)-amino acid derivative by treatment with aqueous acid. The specific PTH-amino acid was then identified using chromatographic techniques.
- Iterative Cycles: The remaining peptide, now one amino acid shorter, was subjected to the next cycle of Edman degradation to identify the new N-terminal amino acid. This process was repeated sequentially to determine the entire amino acid sequence of **CCK-33**.<sup>[4][5]</sup>

## Amino Acid Composition of Porcine CCK-33

The sequencing efforts of Mutt and Jorpes revealed the following 33-amino acid sequence for porcine **CCK-33**, including a sulfated tyrosine residue, which is crucial for its biological activity at the CCK1 receptor:

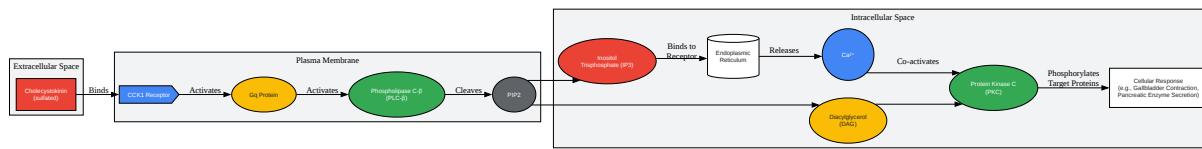
Lys-Ala-Pro-Ser-Gly-Arg-Val-Ser-Met-Ile-Lys-Asn-Leu-Gln-Ser-Leu-Asp-Pro-Ser-His-Arg-Ile-Ser-Asp-Arg-Asp-Tyr(SO<sub>3</sub>H)-Met-Gly-Trp-Met-Asp-Phe-NH<sub>2</sub><sup>[6]</sup>

## Mechanisms of Action: The Signaling Pathways of Cholecystokinin

Cholecystokinin exerts its diverse physiological effects by binding to two distinct G protein-coupled receptors (GPCRs): the cholecystokinin-1 receptor (CCK1R, formerly CCK-A) and the cholecystokinin-2 receptor (CCK2R, formerly CCK-B). Both receptors primarily couple to G<sub>q/11</sub> proteins, initiating a canonical signaling cascade involving phospholipase C.

## CCK1 Receptor Signaling Pathway

The CCK1 receptor is found predominantly in the periphery, including the gallbladder, pancreas, and vagal afferent neurons. It has a high affinity for the sulfated forms of CCK.

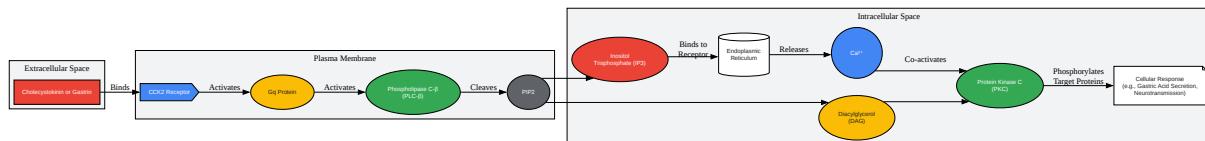


[Click to download full resolution via product page](#)

Caption: CCK1 Receptor Signaling Cascade.

## CCK2 Receptor Signaling Pathway

The CCK2 receptor is found in the brain and stomach and has a high affinity for both sulfated and non-sulfated forms of CCK, as well as for the hormone gastrin.

[Click to download full resolution via product page](#)

Caption: CCK2 Receptor Signaling Cascade.

## Conclusion

The discovery and characterization of cholecystokinin-33 represent a significant chapter in the history of endocrinology and neuroscience. The pioneering work of Ivy, Oldberg, Mutt, and Jorpes laid the foundation for our current understanding of this multifaceted peptide. From its initial identification as a regulator of gallbladder contraction to its recognition as a key player in digestion, satiety, and neurotransmission, the story of **CCK-33** is a testament to the power of meticulous biochemical investigation. This technical guide provides a detailed overview of this journey, offering valuable insights for researchers and professionals dedicated to unraveling the complexities of peptide hormones and their therapeutic potential.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Structure of porcine cholecystokinin-pancreozymin. 1. Cleavage with thrombin and with trypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cholecystokinin - portrayal of an unfolding peptide messenger system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cholecystokinin and pancreozymin, one single hormone? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. ehu.eus [ehu.eus]
- 6. moleculardepot.com [moleculardepot.com]
- To cite this document: BenchChem. [The Discovery and History of Cholecystokinin-33: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591339#discovery-and-history-of-cholecystokinin-33]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)